![molecular formula C13H17NO3S B7530275 N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as DT-010, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of cancer cell proliferation, and the protection against neuronal damage. N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high selectivity for specific signaling pathways. However, N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in various scientific research applications. Additionally, N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide could be studied in combination with other compounds to determine potential synergistic effects.
Synthesemethoden
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with N-(2-bromoethyl)-1,4-dioxane-2-carboxamide in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. In vitro studies have shown that N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In vivo studies have demonstrated that N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-13(14-7-10-8-16-4-5-17-10)12-6-9-2-1-3-11(9)18-12/h6,10H,1-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDUVBNVEKZDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
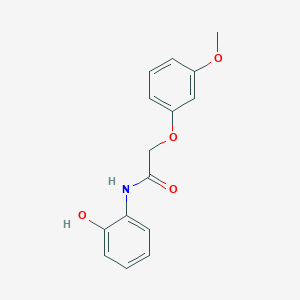
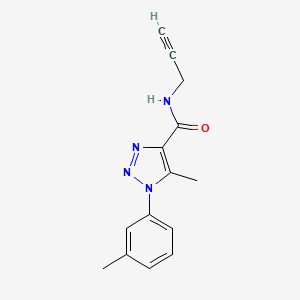
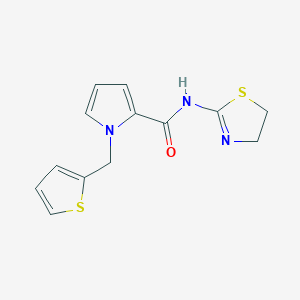
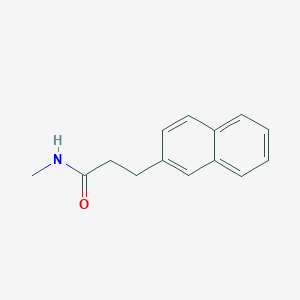
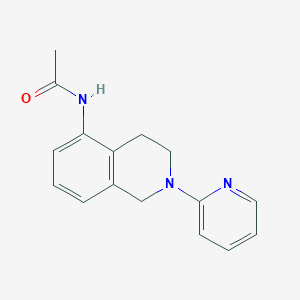
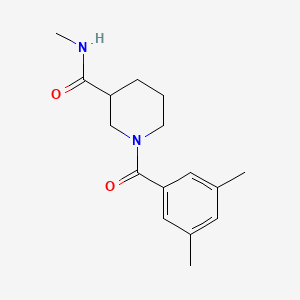
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
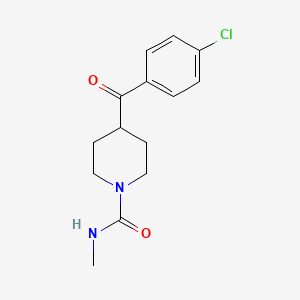
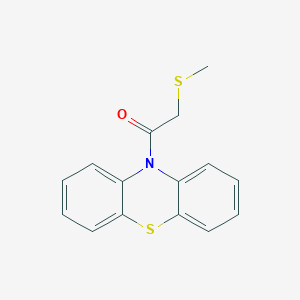
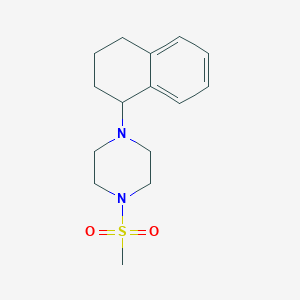
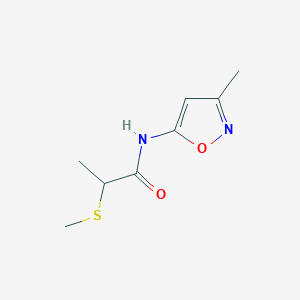
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)